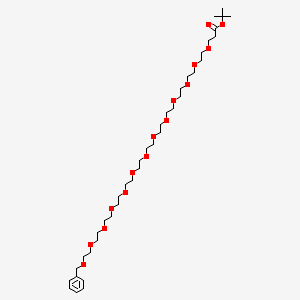![molecular formula C29H31NO7 B15073933 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15073933.png)
1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rocaglamide was first synthesized by Barry Trost in 1990 using an enantioselective synthesis method . The synthetic route involves the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety, forming the characteristic cyclopenta[b]benzofuran structure . Industrial production methods have not been extensively documented, but the synthesis typically involves multiple steps, including the formation of key intermediates and the use of specific catalysts and reaction conditions .
Análisis De Reacciones Químicas
Rocaglamide undergoes various chemical reactions, including:
Oxidation: Rocaglamide can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the rocaglamide molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Rocaglamide has a wide range of scientific research applications:
Mecanismo De Acción
Rocaglamide exerts its effects primarily through the inhibition of protein synthesis in cells. It binds to the translation initiation factor eIF4A, converting it into a translational repressor . This inhibition of eIF4A disrupts the initiation of protein synthesis, leading to the downregulation of proteins involved in cell proliferation and survival . Rocaglamide also inhibits prohibitin 1 and prohibitin 2, which are involved in the Ras-mediated CRaf-MEK-ERK signaling pathway .
Comparación Con Compuestos Similares
Rocaglamide is part of the flavagline family, which includes other compounds such as silvestrol and rocaglaol . These compounds share similar structural features, including the cyclopenta[b]benzofuran core, but differ in their specific substituents and stereochemistry . Rocaglamide is unique in its potent anticancer and antiviral activities, which are attributed to its specific interactions with molecular targets like eIF4A and prohibitins .
Similar compounds include:
Silvestrol: Known for its potent anticancer activity and inhibition of eIF4A.
Rocaglaol: Exhibits strong insecticidal and anticancer properties.
Aglafoline: Another flavagline with notable biological activities.
Rocaglamide’s unique combination of biological activities and specific molecular interactions make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPAQENNNINUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

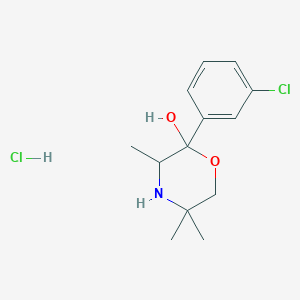
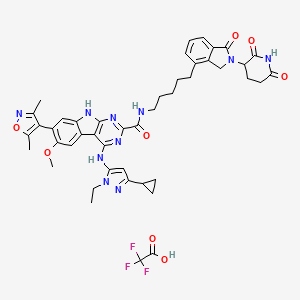
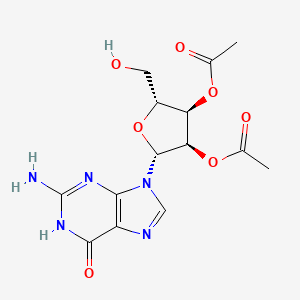
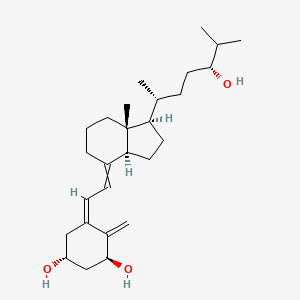
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
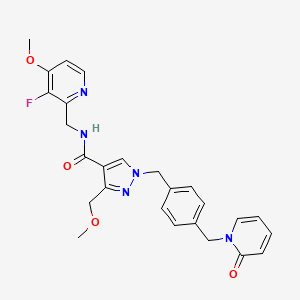
![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B15073904.png)

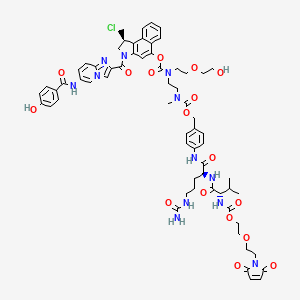
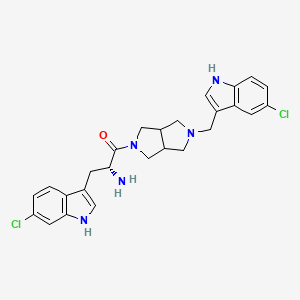
![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2R)-1-[(2R)-2-cyclohexyl-2-[[(2R)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B15073939.png)
